molecular formula C12H14N4O3S2 B2497384 Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 1203062-59-2

Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2497384
CAS RN: 1203062-59-2
M. Wt: 326.39
InChI Key: DKUVIMUHJOCMAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole compounds involves chemical transformations that include reactions with aromatic amines, hydrazines, and chloroformates to yield a variety of thiazole derivatives. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate is prepared from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate through known procedures, leading to 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates upon treatment with aromatic amines (Albreht, Uršič, Svete, & Stanovnik, 2009).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, demonstrates how molecules associate via hydrogen-bonded dimers, involving N—H⋯N and N—H⋯O interactions. This association underlines the significance of hydrogen bonding in stabilizing the molecular structure of thiazole derivatives (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, ethyl-2-amino-4-methylthiazol-5-carboxylate reacts with ethylchloroformate and hydrazine hydrate to produce derivatives like ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate, showcasing the compound's versatility in chemical reactions (Mruthyunjayaswamy & Basavarajaiah, 2009).

Physical Properties Analysis

The analysis of physical properties, such as melting points, solubility, and crystal structure, is crucial for understanding the behavior of thiazole compounds in various environments. For example, the crystal structures of new compounds like 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione reveal insights into their molecular arrangement and stability (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity with various chemical agents and stability under different conditions, are key to their potential applications. The regioselective synthesis of thiazole derivatives showcases the chemical versatility and potential for further modification, emphasizing their significance in synthetic chemistry (Singh, Santhosh, Swaroop, & Sadashiva, 2022).

Scientific Research Applications

Chemical Transformations and Synthesis

Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a derivative, undergoes transformations with aromatic amines and monosubstituted hydrazines to produce substituted thiazolo[5,4-c]pyridine-7-carboxylates and N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, highlighting its role in synthesizing diverse chemical structures (Albreht et al., 2009).

Antimicrobial Properties

Ethyl 2-amino-4-methylthiazol-5-carboxylate, a related compound, demonstrates antimicrobial activity, indicating potential applications in addressing bacterial and fungal infections. Structural derivatives of this compound have been synthesized and tested against various microbial strains (Mruthyunjayaswamy & Basavarajaiah, 2009).

Antitumor and Antifilarial Activity

Derivatives like Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibit significant activity against leukemia cells and antifilarial properties, suggesting therapeutic potential in cancer and parasitic infections (Kumar et al., 1993).

Structural and Chemical Characterization

The synthesis of Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under specific conditions provides insights into structural characterization and chemical properties of similar compounds, aiding in the understanding of their chemical behavior (Chai Lan-qin & Wang Xi-cun, 2004).

Derivative Synthesis and Application

Derivatives like Ethyl 2-amino-4-methylthiazol-5-carboxylate serve as foundational compounds for further chemical modifications, revealing their versatility in synthesizing a variety of chemical structures with potential applications across different fields (Desai et al., 2019).

Safety and Hazards

The safety and hazards associated with 2-aminothiazole derivatives would depend on the specific derivative. As with any chemical compound, appropriate safety precautions should be taken when handling these compounds .

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research, considering its broad pharmacological spectrum . Future research will likely continue to explore the potential of 2-aminothiazole derivatives in various therapeutic applications .

properties

IUPAC Name

ethyl N-[4-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-3-19-12(18)16-11-14-8(6-20-11)4-9(17)15-10-13-5-7(2)21-10/h5-6H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUVIMUHJOCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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